Cas no 850495-91-9 (5-Bromo-2-(tert-butoxy)pyridine)

5-Bromo-2-(tert-butoxy)pyridine is a brominated pyridine derivative featuring a tert-butoxy substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, while the tert-butoxy group enhances stability and influences electronic properties. Its well-defined structure and high purity make it suitable for precise synthetic modifications. The compound is commonly utilized in the development of bioactive molecules, offering chemists a reliable building block for constructing complex heterocyclic frameworks.
5-Bromo-2-(tert-butoxy)pyridine structure
850495-91-9 structure
Product Name:5-Bromo-2-(tert-butoxy)pyridine
CAS No:850495-91-9
MF:C9H12BrNO
MW:230.10168170929
MDL:MFCD08689444
CID:1089770
PubChem ID:12191401
Update Time:2025-10-19

5-Bromo-2-(tert-butoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-(tert-butoxy)pyridine
    • 2-tert-butoxy-5-bromopyridine
    • 5-BROMO-2-TERT-BUTOXYPYRIDINE
    • 5-Bromo-2-tert-butoxy-pyridine
    • 850495-91-9
    • EN300-109351
    • F19673
    • 5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine
    • 5-Bromo-2-(t-butoxy)pyridine
    • MFCD08689444
    • AKOS005263904
    • SCHEMBL1862755
    • MB06466
    • CS-0231666
    • J-400311
    • FT-0751712
    • AS-48186
    • Z808608886
    • DTXSID60479839
    • 2-tert.-Butoxyl-2-bromopyridine
    • DA-25675
    • MDL: MFCD08689444
    • Inchi: 1S/C9H12BrNO/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3
    • InChI Key: RJSAAFGYJWKOJU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 229.01023g/mol
  • Monoisotopic Mass: 229.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1Ų

5-Bromo-2-(tert-butoxy)pyridine Pricemore >>

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